molecular formula C26H24N2O5S2 B2455375 (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-67-7

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2455375
CAS RN: 865173-67-7
M. Wt: 508.61
InChI Key: HBYHRNYONJULJB-RQZHXJHFSA-N
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Description

The compound belongs to the class of benzothiazoles and amides, which are widely used in medicinal chemistry due to their diverse biological activities . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been studied for their potential use in colorimetric sensing . Amides are functional groups that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often found in a wide range of pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzothiazole ring and an amide group. The benzothiazole ring is aromatic and thus contributes to the compound’s stability. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, due to the presence of the electron-rich aromatic ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzothiazole ring could contribute to its aromaticity and stability. The amide group could influence its solubility due to the ability to form hydrogen bonds .

Scientific Research Applications

Metal-Free Intermolecular [3 + 2] Annulation

This compound has been investigated for its role in metal-free intermolecular [3 + 2] annulation reactions. Specifically, it participates in a temperature-controlled annulation process with N,N-disubstituted arylhydrazines and CS2 in the presence of DMSO. The resulting products include benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . This protocol offers a direct C–S/C–N bond formation without the need for external catalysts, transition metals, bases, ligands, or oxidants.

Antiviral Activity

Recent studies have explored the potential antiviral properties of related benzamide derivatives. In particular, 4-(2-nitrophenoxy)benzamide derivatives were designed and synthesized as potential inhibitors of deubiquitinase (DUB) enzymes. These compounds demonstrated strong to very strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM. Notably, compounds 8c, 8d, 10b, and 8a exhibited potency against Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, respectively .

Platform for Exploring Photochemical Processes

Benzoyl-carbazole derivatives, including related structures, have been studied as platforms for exploring photochemical processes such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) . While this specific compound may not have been directly investigated, its benzamide moiety could contribute to similar studies.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazole derivatives, which are known to interact with a variety of biological targets

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibition of enzymes or disruption of protein-protein interactions . The specific mode of action of this compound will depend on its primary targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been shown to have a variety of effects, such as inducing apoptosis or inhibiting cell proliferation . The specific effects of this compound will depend on its mode of action and its primary targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability

properties

IUPAC Name

4-benzoyl-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S2/c1-3-33-16-15-28-22-14-13-21(35(2,31)32)17-23(22)34-26(28)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYHRNYONJULJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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